2-(1-phenylethyl)succinic acid
Overview
Description
2-(1-phenylethyl)succinic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.08920892 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Engineering for Succinic Acid Production
- Biotechnological Importance : Succinic acid (SA), closely related to 2-(1-phenylethyl)succinic acid, is a crucial bio-based building block chemical due to its numerous potential applications. Metabolic engineering has played a significant role in enhancing the bio-based production of SA using various microorganisms, including Saccharomyces cerevisiae, E. coli, and others (Ahn, Jang, & Lee, 2016).
Crystal Structure Analysis
- Structural Elucidation : The crystal structure of a salt complex involving a compound similar to this compound has been studied, revealing intricate details about its molecular interactions and potential for applications in materials science (Liu, Hu, & Liu, 2005).
Industrial and Environmental Applications
- Succinic Acid in Industry : Research shows that succinic acid, derived from fermentation, has significant applications in food, pharmaceuticals, solvents, and bioplastics. Its role as a carbon-intermediate chemical suggests potential uses in producing various industrial products (Zeikus, Jain, & Elankovan, 1999).
- Green Chemistry : The development of greener approaches using bio-based chemicals like succinic acid is a key research area. For instance, converting biomass-based furfural into succinic acid using eco-friendly methods highlights its role in sustainable chemical industry (Choudhary, Nishimura, & Ebitani, 2012).
Fermentation and Downstream Processing
- Fermentation Optimization : Various strains, including Actinobacillus succinogenes, have been used for efficient succinic acid production. The optimization of fermentation processes, including substrate utilization and fermentation conditions, plays a critical role in enhancing yield and productivity (Li et al., 2010).
- Metabolic Engineering for Improved Production : Techniques like metabolic engineering have been applied to E. coli and other organisms to minimize byproduct formation and improve succinic acid productivity. This involves enhancing pathways for NADH availability and reducing power balance, crucial for efficient fermentation processes (Balzer, Thakker, Bennett, & San, 2013).
Renewable Resources and Environmental Impact
- Biomass Utilization : The conversion of crop stalk wastes into succinic acid using microorganisms like Actinobacillus succinogenes demonstrates the potential of using renewable resources in the production of valuable chemicals (Li et al., 2010).
- Environmental and Sustainability Aspects : The production of bio-based succinic acid from renewable sources is seen as a sustainable alternative to petrochemical production. Research focuses on the sustainability assessment of different production technologies, considering technical, economic, and environmental factors (Morales et al., 2016).
Material Science Applications
- Polyester Synthesis : Succinic acid has been used to synthesize aromatic monomers and polyesters, indicating its importance in the field of materials science and polymer chemistry (Short, Nguyen, Scheurle, & Miller, 2018).
Properties
IUPAC Name |
2-(1-phenylethyl)butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVETHETURZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385519 | |
Record name | 2-(1-phenylethyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19263-14-0 | |
Record name | alpha-Methylbenzylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019263140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-phenylethyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-METHYLBENZYLSUCCINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2353RS6103 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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